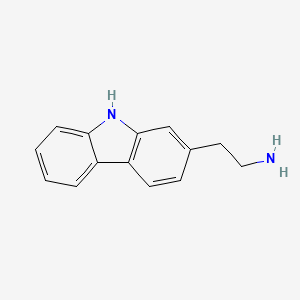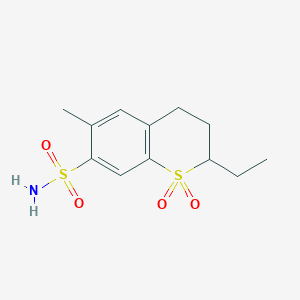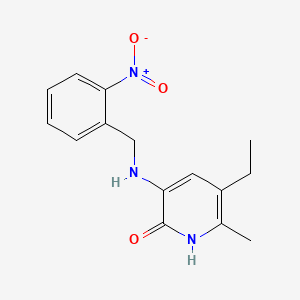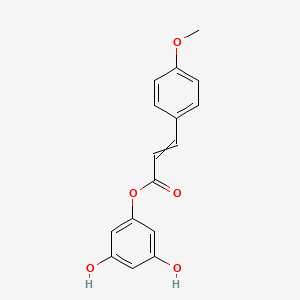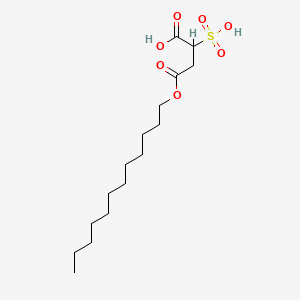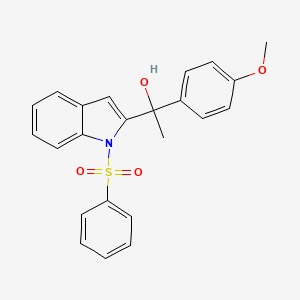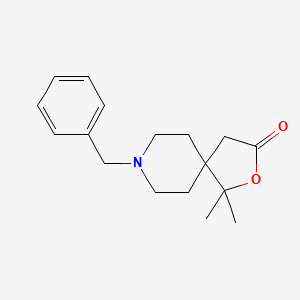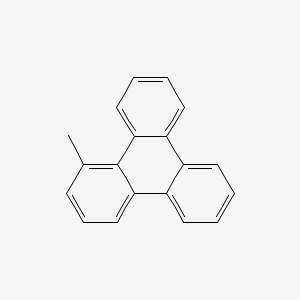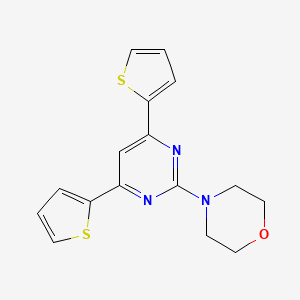![molecular formula C26H18ClF2N5O8S2 B12796175 2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- CAS No. 68413-53-6](/img/structure/B12796175.png)
2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorhexidine , is a broad-spectrum antimicrobial agent widely used in healthcare and industrial applications. It is particularly known for its effectiveness in disinfecting skin and mucous membranes, making it a staple in surgical and dental practices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorhexidine is synthesized through a multi-step process involving the reaction of 4-chloroaniline with cyanoguanidine to form 1,1’-hexamethylene bis(5-(p-chlorophenyl)biguanide). This reaction typically requires controlled conditions, including specific temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of Chlorhexidine involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process is closely monitored to maintain the quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorhexidine undergoes several types of chemical reactions, including:
Oxidation: Chlorhexidine can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the antimicrobial properties of Chlorhexidine.
Substitution: Chlorhexidine can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of Chlorhexidine, which may have altered antimicrobial properties or other chemical characteristics .
Wissenschaftliche Forschungsanwendungen
Chlorhexidine is extensively used in scientific research due to its broad-spectrum antimicrobial properties. Some key applications include:
Chemistry: Used as a disinfectant in laboratory settings to maintain sterile conditions.
Biology: Employed in cell culture and microbiology labs to prevent contamination.
Medicine: Utilized in surgical scrubs, hand sanitizers, and wound care products.
Industry: Applied in the manufacturing of antiseptic products and preservatives.
Wirkmechanismus
Chlorhexidine exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets a broad range of pathogens, including bacteria, yeasts, and viruses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexachlorophene
- Triclosan
- Povidone-iodine
Uniqueness
Chlorhexidine is unique due to its broad-spectrum activity and low toxicity, making it suitable for a wide range of applications. Unlike some other antimicrobial agents, Chlorhexidine is effective against both gram-positive and gram-negative bacteria, as well as certain viruses and fungi .
Eigenschaften
CAS-Nummer |
68413-53-6 |
|---|---|
Molekularformel |
C26H18ClF2N5O8S2 |
Molekulargewicht |
666.0 g/mol |
IUPAC-Name |
1-amino-4-[2-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-4-methyl-6-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C26H18ClF2N5O8S2/c1-10-6-11(9-31-25-19(27)24(28)33-26(29)34-25)21(16(7-10)44(40,41)42)32-14-8-15(43(37,38)39)20(30)18-17(14)22(35)12-4-2-3-5-13(12)23(18)36/h2-8,32H,9,30H2,1H3,(H,31,33,34)(H,37,38,39)(H,40,41,42) |
InChI-Schlüssel |
JMKBMSGQZSPJOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)CNC5=C(C(=NC(=N5)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




